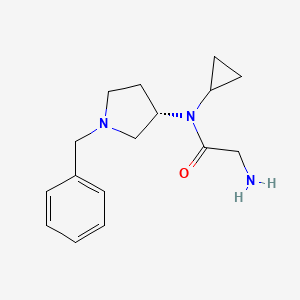

2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide

Description

Properties

IUPAC Name |

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c17-10-16(20)19(14-6-7-14)15-8-9-18(12-15)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSKFXCOMNUXNM-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCN(C2)CC3=CC=CC=C3)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N(C2CC2)C(=O)CN)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of (S)-1-benzyl-3-pyrrolidinone with cyclopropylamine in the presence of a suitable catalyst to form the desired acetamide derivative. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: 2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide

- Molecular Formula : C₁₆H₂₃N₃O

- Molecular Weight : 273.38 g/mol

- CAS Registry Number : 1354001-88-9

- Key Features: Stereospecific (S)-configuration at the pyrrolidine ring . Discontinued commercial availability, suggesting specialized research or developmental use .

Comparison with Structural Analogs

Stereoisomers: (R)-Enantiomer

Compound: 2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide (CAS 1353996-68-5) .

- Structural Difference : (R)-configuration at the pyrrolidine ring.

- Implications: Enantiomeric pairs often exhibit divergent biological activities due to chiral target interactions (e.g., receptors, enzymes). No direct activity data provided, but stereochemistry could alter binding affinity or metabolic pathways.

Pyrrolidine/Piperidine Derivatives

Compound: [6-(4-Amino-piperidin-1-yl)-pyrimidin-4-yl]-cyclopropyl-amine hydrochloride (CAS 1185317-86-5) .

- Structural Differences: Piperidine replaces pyrrolidine, increasing ring size and basicity. Hydrochloride salt improves aqueous solubility.

- Implications :

- Pyrimidine may enhance binding to nucleic acid targets or kinases.

- Piperidine’s larger ring could affect conformational flexibility.

Acetamide Derivatives with Varied Substituents

Compound: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide (Patent WO 2012/047543) .

- Structural Differences :

- Trifluoroethyl group replaces cyclopropyl and benzyl-pyrrolidine.

- Strong electron-withdrawing effect from CF₃ group.

- Implications :

- Increased electronegativity may alter hydrogen-bonding capacity.

- Enhanced metabolic stability due to fluorine’s resistance to oxidation.

Compound: 2-Amino-N-(arylsulfinyl)-acetamide (Patent, 2019) .

- Structural Differences :

- Arylsulfinyl group introduces sulfur-based chirality and polarizability.

- Implications: Potential antibacterial activity via inhibition of aminoacyl-tRNA synthetase . Sulfinyl moiety may engage in unique binding interactions (e.g., sulfur-aromatic).

Flexibility and Substituent Modifications

Compound: (S)-2-Amino-N-((1-benzylpyrrolidin-2-yl)methyl)-N-cyclopropylacetamide .

- Structural Differences :

- Additional methylene spacer between pyrrolidine and acetamide.

- Implications :

- Increased conformational flexibility may broaden target engagement.

- Altered steric effects could impact binding pocket compatibility.

Compound: (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide (CAS 1216635-36-7) .

- Structural Differences :

- Butyramide backbone (vs. acetamide) with a methyl branch.

- Implications :

- Enhanced hydrophobicity may improve membrane permeability.

- Methyl group could sterically hinder or stabilize target interactions.

Substituted Heterocycles

Compound: 5-Amino-2-(3-fluorophenyl)oxazole-4-carboxamide .

- Structural Differences: Oxazole core replaces pyrrolidine, introducing aromatic heterocycle.

- Implications :

- Oxazole’s planar structure may favor intercalation or π-stacking.

- Fluorine enhances bioavailability and metabolic resistance.

Biological Activity

2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide, also known by its CAS number 1354024-93-3, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C17H25N3O

- Molecular Weight : 287.4 g/mol

- CAS Number : 1354024-93-3

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticonvulsant properties and potential applications in treating epilepsy.

Anticonvulsant Activity

Recent studies have highlighted the compound's efficacy as an anticonvulsant. It has shown promising results in various animal models for epilepsy, including:

- Maximal Electroshock (MES) Test : Demonstrated significant protection against induced seizures.

- Pentylenetetrazole (PTZ) Test : Exhibited potent anticonvulsant effects, particularly in drug-resistant epilepsy models.

- Kindling Model : Delayed the progression of seizure activity induced by repeated PTZ injections.

The compound's mechanism appears to involve modulation of neurotransmitter systems and ion channels, contributing to its protective effects against seizures .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the compound's pharmacological profile:

-

In Vivo Studies :

- Doses ranging from 15 mg/kg to 60 mg/kg were tested.

- Significant reductions in seizure frequency and severity were observed in treated animals compared to controls.

- Isobolographic Analysis :

- ADME-Tox Profile :

Comparative Biological Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.